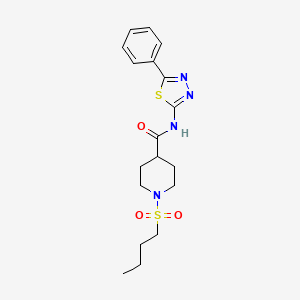

1-(butylsulfonyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds typically involves the connection reaction of 1,3,4-thiadiazol with N-substituted piperazine, indicating a methodological framework applicable to our compound of interest. In a study, optimum conditions were identified for synthesizing derivatives with significant yields, indicating a structured approach to creating these compounds under controlled conditions (Wu Qi, 2014).

Molecular Structure Analysis

Molecular structures of related compounds have been elucidated using techniques such as 1H NMR, 13C NMR, and IR spectroscopy. These methods help in determining the structural configurations and conformational stability, which are essential for understanding the chemical behavior of the compounds, as seen in various studies (H. Khalid et al., 2016).

Chemical Reactions and Properties

The chemical reactions involving these compounds typically include reactions with different electrophiles and nucleophiles, showcasing their reactivity patterns. For instance, reactions leading to antibacterial activities have been explored, demonstrating the compounds' utility in creating biologically active substances (A. Foroumadi et al., 2005).

科学的研究の応用

Sulfonyl Functionality in Drug Design

Sulfonyl groups are pivotal in medicinal chemistry, particularly in the design of sulfonamide drugs. Sulfonamides have a broad range of clinical uses, from antimicrobials to anticancer agents. Their mechanism often involves the inhibition of enzymes essential for the pathogen's survival or the modulation of human enzymes for therapeutic effects. For instance, sulfonamide inhibitors targeting carbonic anhydrase have shown promise in glaucoma treatment and cancer therapy due to their ability to modulate pH and inhibit tumor growth (Carta, Scozzafava, & Supuran, 2012; Gulcin & Taslimi, 2018).

Piperidinecarboxamide Motif in Pharmacology

Piperidinecarboxamide is another crucial motif, often found in central nervous system (CNS) drugs. This functionality is involved in binding to receptors or enzymes, influencing their activity to achieve therapeutic effects. The versatility of the piperidine ring allows for a broad spectrum of activity, ranging from analgesic to antipsychotic effects, depending on the substitution pattern on the ring and the overall molecular context (Saganuwan, 2017).

将来の方向性

特性

IUPAC Name |

1-butylsulfonyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3S2/c1-2-3-13-27(24,25)22-11-9-14(10-12-22)16(23)19-18-21-20-17(26-18)15-7-5-4-6-8-15/h4-8,14H,2-3,9-13H2,1H3,(H,19,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKAPOSJXFWDFDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)N1CCC(CC1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-butylsulfonyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-benzyl-6-(1-methylpiperidin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5501830.png)

![7-(4-ethylphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5501833.png)

![N-(4-tert-butyl-1,3-thiazol-2-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B5501846.png)

![3-[2-(4-fluorophenyl)ethyl]-1-(methoxyacetyl)piperidine](/img/structure/B5501847.png)

![2-{[(2-chlorophenoxy)acetyl]amino}-5-methylbenzoic acid](/img/structure/B5501850.png)

![3-ethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-1-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B5501855.png)

![3,7-dimethyl-11-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5501864.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[3-(2-methoxyphenyl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5501872.png)

![N-{5-[(diethylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5501887.png)

![8-(3-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5501891.png)

![2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5501892.png)